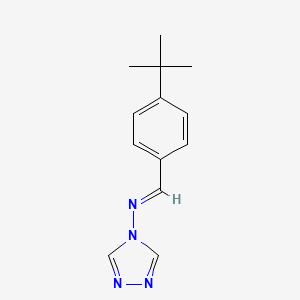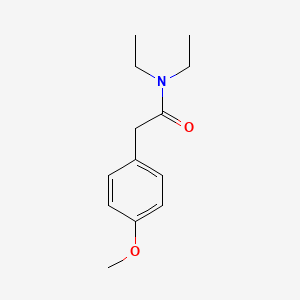![molecular formula C15H21N3O B5531460 N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5531460.png)
N-[1-(1-cyclohexen-1-yl)ethyl]-2-ethyl-5-pyrimidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine is a six-membered heterocyclic aromatic compound, crucial in nature and synthetic chemistry. It forms the backbone of many natural compounds, including DNA and RNA bases, antibiotics, and vitamins. Pyrimidine derivatives exhibit significant biological activities, leading to their extensive study and application in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively explored, showing that these compounds can be synthesized through a variety of methods. These synthetic routes offer access to a broad range of pyrimidine derivatives with diverse biological and chemical properties. The review by Kumar et al. (2019) highlights the synthesis and anticancer and antiviral potentials of pyrimidine derivatives, emphasizing their importance in drug discovery processes (Sanjiv Kumar, A. Deep, B. Narasimhan, 2019).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives plays a significant role in their biological activity. Structure-Activity Relationship (SAR) studies have revealed that the position of substituents on the pyrimidine nucleus greatly influences their biological activities, as discussed by Natarajan et al. (2022) in their review on pyrimidine derivatives and their biological activity (Ramalakshmi Natarajan, Helina N, A. S, A. S, 2022).
Chemical Reactions and Properties
Pyrimidine derivatives participate in a variety of chemical reactions, serving as key intermediates in the synthesis of heterocycles and natural products. Their reactivity is influenced by the presence of nitrogen atoms and substituents on the ring, which can be exploited to generate a wide array of bioactive compounds.
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting points, solubility, and crystallinity, are crucial for their application in drug formulation. These properties are determined by the molecular structure and substitution pattern on the pyrimidine ring.
Chemical Properties Analysis
Pyrimidine derivatives exhibit a range of chemical properties, including acidity, basicity, and reactivity towards electrophilic and nucleophilic agents. These properties are essential for understanding their mechanism of action in biological systems and their stability under various conditions.
For detailed information on specific aspects of pyrimidine derivatives, including their synthesis, molecular structure, and properties, the following reviews and research articles provide comprehensive insights:
- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives (Sanjiv Kumar, A. Deep, B. Narasimhan, 2019).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines (H. Rashid et al., 2021).
- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity - A Review (Ramalakshmi Natarajan et al., 2022).
Propiedades
IUPAC Name |
N-[1-(cyclohexen-1-yl)ethyl]-2-ethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-3-14-16-9-13(10-17-14)15(19)18-11(2)12-7-5-4-6-8-12/h7,9-11H,3-6,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGVJWBMRRHXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)NC(C)C2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate](/img/structure/B5531392.png)
![(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol](/img/structure/B5531396.png)
![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)
![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5531412.png)
![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)
![2-(2-naphthyloxy)-N-[4-(2-pyridinylmethyl)phenyl]acetamide](/img/structure/B5531430.png)

![4-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5531468.png)

![N'-[4-(dipropylamino)benzylidene]-2-iodobenzohydrazide](/img/structure/B5531481.png)
![(3R*,4R*)-1-[(2-methoxyquinolin-4-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5531485.png)
![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(2-ethylbutyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5531495.png)
![2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]phthalazin-1(2H)-one](/img/structure/B5531500.png)